molecular formula C8H12ClN3S B3035688 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine CAS No. 338406-71-6

1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine

Cat. No.: B3035688
CAS No.: 338406-71-6
M. Wt: 217.72 g/mol
InChI Key: BKTRFKWDXVDIRJ-UHFFFAOYSA-N
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Description

1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine is a heterocyclic compound that features a piperidine ring attached to a thiadiazole moiety

Biochemical Analysis

Biochemical Properties

1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . This inhibition is crucial in controlling the levels of ammonia in biological systems. Additionally, this compound interacts with proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell growth and division .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with urease results in the inhibition of the enzyme’s activity, thereby reducing the production of ammonia . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins . These interactions ultimately influence cellular functions and responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that continuous exposure to this compound can result in sustained changes in cellular functions, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine typically involves the reaction of piperidine with a chloromethyl-substituted thiadiazole. One common method includes the use of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde, which undergoes a condensation reaction with piperidine under basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1,2,3-Thiadiazole derivatives: These compounds share the thiadiazole ring but may have different substituents, affecting their reactivity and applications.

    Piperidine derivatives: Compounds with a piperidine ring but different substituents on the ring or attached groups.

Uniqueness: 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine is unique due to the presence of both the piperidine and thiadiazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-4-(piperidin-1-ylmethyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3S/c9-8-7(10-11-13-8)6-12-4-2-1-3-5-12/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTRFKWDXVDIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201218775
Record name 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338406-71-6
Record name 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338406-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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